5-Ethoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole
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Overview
Description
5-Ethoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethoxy group at the 5-position, a methyl group at the 1-position, and a piperidine-1-carbonyl group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the indole core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Functional Group Introduction: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
N-Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Piperidine-1-carbonyl Group Addition: The final step involves the introduction of the piperidine-1-carbonyl group. This can be achieved through an acylation reaction using piperidine and a suitable acylating agent like piperidine-1-carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ethoxy-derived aldehydes or carboxylic acids.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study indole-related biochemical pathways. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural versatility makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The piperidine-1-carbonyl group can enhance its binding affinity to certain proteins, while the indole core can facilitate interactions with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole: Similar structure with a methoxy group instead of an ethoxy group.
5-Ethoxy-1-methyl-2-(pyrrolidine-1-carbonyl)-1H-indole: Similar structure with a pyrrolidine-1-carbonyl group instead of a piperidine-1-carbonyl group.
5-Ethoxy-1-methyl-2-(morpholine-1-carbonyl)-1H-indole: Similar structure with a morpholine-1-carbonyl group instead of a piperidine-1-carbonyl group.
Uniqueness
The uniqueness of 5-Ethoxy-1-methyl-2-(piperidine-1-carbonyl)-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group can influence its solubility and reactivity, while the piperidine-1-carbonyl group can affect its binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
(5-ethoxy-1-methylindol-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-14-7-8-15-13(11-14)12-16(18(15)2)17(20)19-9-5-4-6-10-19/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
NEABQSRCSSXTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
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